Superior Muscarinic Antagonism: Dexbenzetimide vs. Levetimide Functional Potency in Cardiac Tissue
In a direct head-to-head comparison, the antagonistic potency of Dexbenzetimide ((+)-Benzetimide) at muscarinic receptors in guinea-pig atria was found to be over 6000-fold higher than that of its enantiomer, Levetimide [1]. This was quantified using pA2 values, a standard measure of antagonist potency in functional tissue assays [1].
| Evidence Dimension | Muscarinic Antagonist Potency (pA2) |
|---|---|
| Target Compound Data | pA2 = 9.82 |
| Comparator Or Baseline | Levetimide (pA2 = 6.0) |
| Quantified Difference | > 6000-fold higher potency |
| Conditions | Isolated guinea-pig atria, functional antagonism assay |
Why This Matters
This extreme stereoselectivity mandates the procurement of the specifically resolved (+)-enantiomer to ensure that observed biological effects are attributable to muscarinic antagonism rather than confounding off-target activity or simply lack of efficacy.
- [1] Gray JA, Lullmann H, Mitchelson F, Reil GH. Stereoselective binding in cardiac tissue of the enantiomers of benzetimide, an antimuscarinic drug. Br J Pharmacol. 1976;56(4):485-490. doi:10.1111/j.1476-5381.1976.tb07461.x View Source
